1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol
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Overview
Description
2-Propanol, 1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methylamino]- is a complex organic compound that features a combination of chlorophenoxy, fluorophenyl, and furanylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methylamino]- typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent.
Introduction of the fluorophenyl group: This can be achieved through a nucleophilic substitution reaction using a fluorophenyl halide.
Attachment of the furanylmethyl group: This step may involve a coupling reaction using a furanylmethyl halide and an appropriate base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methylamino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenoxy and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to receptors: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathway modulation: It could influence biochemical pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-(4-bromophenoxy)-3-[(3-fluorophenyl)methylamino]-
- 2-Propanol, 1-(4-chlorophenoxy)-3-[(3-chlorophenyl)methylamino]-
Uniqueness
The unique combination of chlorophenoxy, fluorophenyl, and furanylmethyl groups in 2-Propanol, 1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methylamino]- distinguishes it from similar compounds. This unique structure may confer specific chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1015610-49-7 |
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Molecular Formula |
C21H21ClFNO3 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]propan-2-ol |
InChI |
InChI=1S/C21H21ClFNO3/c22-17-6-8-20(9-7-17)27-15-19(25)13-24(14-21-5-2-10-26-21)12-16-3-1-4-18(23)11-16/h1-11,19,25H,12-15H2 |
InChI Key |
JFBUPNSEJLOYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN(CC2=CC=CO2)CC(COC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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